3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
1-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of methoxy and methyl groups attached to phenyl rings, as well as a triazoloazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the triazoloazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl rings: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the urea moiety: This can be done through the reaction of isocyanates with amines.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the urea moiety can yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazoloazepine moiety may play a crucial role in binding to the target, while the phenyl rings and urea group contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)UREA: Lacks the triazoloazepine moiety, which may result in different biological activity.
1-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-3-(METHYL)UREA: Has a methyl group instead of the triazoloazepine moiety, which may affect its chemical reactivity and applications.
Uniqueness
The presence of the triazoloazepine moiety in 1-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA makes it unique compared to other similar compounds. This structural feature may impart specific properties, such as enhanced binding affinity to biological targets or unique chemical reactivity.
Properties
Molecular Formula |
C23H27N5O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O2/c1-17-7-11-19(12-8-17)28(23(29)24-18-9-13-20(30-2)14-10-18)16-22-26-25-21-6-4-3-5-15-27(21)22/h7-14H,3-6,15-16H2,1-2H3,(H,24,29) |
InChI Key |
RPEROGXRBJWBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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